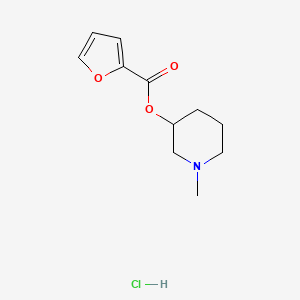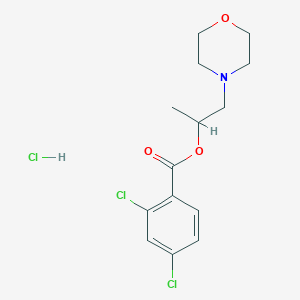
1-methyl-2-(4-morpholinyl)ethyl 4-chlorobenzoate hydrochloride
説明
MXE was first synthesized in 2010 by a team of chemists led by John W. Huffman at Clemson University. It is a derivative of the dissociative anesthetic ketamine, which has been used for decades in human and veterinary medicine. MXE has a similar chemical structure to ketamine but has a longer duration of action and a more potent effect.
作用機序
MXE acts on the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and memory formation. MXE binds to a specific site on the receptor and inhibits its activity, leading to a dissociative state characterized by altered perception, thought, and emotion.
Biochemical and Physiological Effects:
MXE has been shown to produce a range of biochemical and physiological effects in animal models and human subjects. These include sedation, analgesia, dissociation, hallucinations, and altered sensory perception. MXE has also been shown to increase dopamine and serotonin release in the brain, which may contribute to its antidepressant and anxiolytic effects.
実験室実験の利点と制限
MXE has several advantages for use in lab experiments, including its high potency, long duration of action, and selective binding to the NMDA receptor. However, MXE also has several limitations, including its potential for abuse and the lack of long-term safety data.
将来の方向性
There are several future directions for research on MXE, including its use as a treatment for depression and anxiety, its potential for use in addiction medicine, and its role in the regulation of synaptic plasticity and memory formation. Further studies are needed to determine the long-term safety and efficacy of MXE in humans and to explore its potential as a therapeutic agent.
科学的研究の応用
MXE has been studied for its potential use in medical applications, including as an anesthetic and as a treatment for depression and anxiety. It has also been used in research on the neurobiology of addiction and the mechanisms of action of dissociative anesthetics.
特性
IUPAC Name |
1-morpholin-4-ylpropan-2-yl 4-chlorobenzoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO3.ClH/c1-11(10-16-6-8-18-9-7-16)19-14(17)12-2-4-13(15)5-3-12;/h2-5,11H,6-10H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMINJSBGTLOTDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCOCC1)OC(=O)C2=CC=C(C=C2)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
44.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47200369 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-{[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(1-piperidinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3973353.png)
![1-ethyl-4-[1-(3-methylbenzyl)-4-piperidinyl]piperazine oxalate](/img/structure/B3973359.png)
![4,4'-[(3-bromo-4-ethoxy-5-methoxyphenyl)methylene]bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B3973374.png)
![1-[1-(2-naphthylsulfonyl)-4-piperidinyl]azepane oxalate](/img/structure/B3973381.png)
![1-benzyl-4-[1-(3-pyridinylmethyl)-4-piperidinyl]piperazine oxalate](/img/structure/B3973387.png)

![1-(4-chlorophenyl)-N-({1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}methyl)cyclopropanecarboxamide](/img/structure/B3973428.png)

![methyl (2R*,4S*)-4-hydroxy-1-[(2'-methylbiphenyl-4-yl)carbonyl]piperidine-2-carboxylate](/img/structure/B3973441.png)

![N-cyclopropyl-3-[1-(2,2-diphenylethyl)-3-piperidinyl]propanamide](/img/structure/B3973450.png)
![1-{1-[4-(benzyloxy)-3-methoxybenzyl]-4-piperidinyl}azepane oxalate](/img/structure/B3973453.png)
![1-benzyl-4-[1-(3-methylbutanoyl)-4-piperidinyl]piperazine oxalate](/img/structure/B3973454.png)
![2-butyryl-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B3973461.png)